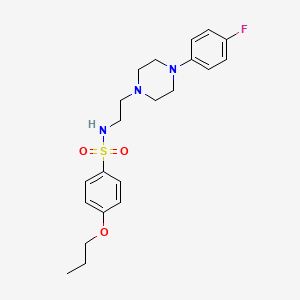
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a propoxybenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a 4-fluorophenyl group, often using electrophilic aromatic substitution reactions.
Attachment of the Propoxybenzenesulfonamide Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione .
- 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide .
Uniqueness
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine substitution and sulfonamide moiety contribute to its stability and potential therapeutic effects .
Actividad Biológica
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-propoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This compound is characterized by its complex structure, which includes a piperazine moiety and a fluorophenyl group, contributing to its pharmacological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperazine ring which is known for its role in various pharmacological activities.
- A fluorophenyl group that enhances lipophilicity and may influence receptor binding.
- A sulfonamide group , which is often associated with antibacterial properties.
Inhibition of Tyrosinase
A related compound, featuring the piperazine moiety, has demonstrated activity as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin production, and inhibitors can be beneficial for treating hyperpigmentation disorders. For instance, a study found that certain piperazine-based compounds exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating high potency . This suggests that this compound may also possess similar inhibitory properties.
Anticancer Activity
Emerging research points to the anticancer potential of piperazine derivatives. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3S/c1-2-17-28-20-7-9-21(10-8-20)29(26,27)23-11-12-24-13-15-25(16-14-24)19-5-3-18(22)4-6-19/h3-10,23H,2,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOGINFSPAWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














